7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one
Description
The compound 7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one (hereafter referred to as Compound A) is a structurally complex molecule featuring a benzazepin-2-one core substituted with dimethoxy groups, a piperazine-oxoethyl chain, and a 1-methyl-benzimidazole moiety.
Properties
Molecular Formula |
C26H29N5O4 |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
7,8-dimethoxy-3-[2-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1H-3-benzazepin-2-one |
InChI |
InChI=1S/C26H29N5O4/c1-28-21-7-5-4-6-20(21)27-26(28)30-12-10-29(11-13-30)25(33)17-31-9-8-18-14-22(34-2)23(35-3)15-19(18)16-24(31)32/h4-9,14-15H,10-13,16-17H2,1-3H3 |
InChI Key |
BPYMSSYXBQVSFX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)CN4C=CC5=CC(=C(C=C5CC4=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route can be summarized as follows:
Formation of the Benzimidazole Moiety: The synthesis begins with the preparation of the benzimidazole ring. This is usually achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Piperazine Ring: The next step involves the introduction of the piperazine ring. This can be accomplished by reacting the benzimidazole derivative with a piperazine compound in the presence of a suitable base.
Formation of the Benzazepine Core: The final step involves the cyclization of the intermediate to form the benzazepine core. This is typically achieved through a cyclization reaction under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one: has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential pharmacological properties, including its use as a ligand for various receptors.
Biological Studies: It can be used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: The compound can be used as a tool to study the mechanisms of action of related compounds and to develop new therapeutic agents.
Industrial Applications: It may have applications in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 7,8-dimethoxy-3-{2-[4-(1-methyl-1H-benzimidazol-2-yl)piperazin-1-yl]-2-oxoethyl}-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Analog: 3-{2-[4-(2-Chlorobenzyl)-1-Piperazinyl]-2-Oxoethyl}-7,8-Dimethoxy-1,3-Dihydro-2H-3-Benzazepin-2-One (Compound B)
Compound B (C₂₅H₂₈ClN₃O₄) shares the benzazepin-2-one core and piperazine-oxoethyl substituent with Compound A but replaces the 1-methyl-benzimidazole group with a 2-chlorobenzyl moiety . Key differences include:
- Molecular Weight : Compound B (469.97 g/mol) is lighter than Compound A (~492.53 g/mol due to C₂₅H₂₈N₄O₅).
- Electronic Effects : The electron-withdrawing chlorine in Compound B may reduce piperazine basicity compared to the electron-rich benzimidazole in Compound A , altering receptor binding.
- Bioactivity : Chlorinated aromatic groups often enhance potency but may increase toxicity risks, whereas benzimidazoles improve kinase selectivity .
Table 1: Structural and Physicochemical Comparison
| Property | Compound A | Compound B |
|---|---|---|
| Molecular Formula | C₂₅H₂₈N₄O₅ | C₂₅H₂₈ClN₃O₄ |
| Substituent on Piperazine | 1-Methyl-benzimidazole | 2-Chlorobenzyl |
| Molecular Weight (g/mol) | ~492.53 | 469.97 |
| Key Functional Groups | Benzimidazole, Methoxy | Chlorophenyl, Methoxy |
Simplified Analog: 7,8-Dimethoxy-3-Methyl-1H-3-Benzazepin-2-One (Compound C)
Compound C (C₁₃H₁₅NO₃) lacks the piperazine-oxoethyl and benzimidazole groups, retaining only the benzazepinone core with methyl and methoxy substituents . This simplification reduces molecular complexity and weight (241.27 g/mol), likely diminishing target affinity but improving bioavailability.
Key Differences:
- Pharmacokinetics: Compound C’s lower molecular weight and fewer hydrogen-bond donors may enhance membrane permeability.
- Bioactivity : The absence of the piperazine-benzimidazole chain limits interactions with kinases or GPCRs, making Compound C less pharmacologically versatile .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), Compound A shows moderate similarity (~50–70%) to benzimidazole-containing kinase inhibitors like ZINC00027361 (GSK3 inhibitor) . In contrast, its similarity to Compound B is higher (~75–80%) due to shared benzazepinone and piperazine substructures, suggesting overlapping bioactivity profiles .
Table 2: Similarity Indices (vs. Compound A)
| Compound | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Compound B | 0.78 | 0.82 |
| ZINC00027361 (GSK3i) | 0.65 | 0.68 |
| Compound C | 0.45 | 0.50 |
Bioactivity and Target Profiling
Compound A clusters with benzimidazole-derived kinase inhibitors in bioactivity-based hierarchical clustering, correlating with its structural features . In contrast, Compound B groups with chlorinated aryl-piperazine analogs, which are often associated with dopaminergic or serotonergic activity .
Key Findings:
- Kinase Inhibition: The benzimidazole in Compound A likely facilitates ATP-binding pocket interactions, similar to known kinase inhibitors .
- Metabolic Stability : The 1-methyl group on the benzimidazole in Compound A may reduce oxidative metabolism compared to Compound B ’s chlorobenzyl group, enhancing half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
